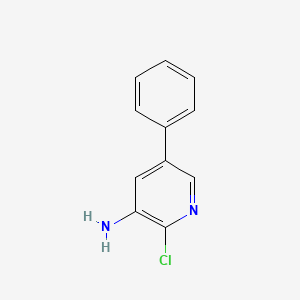

2-Chloro-5-phenylpyridin-3-amine

Description

2-Chloro-5-phenylpyridin-3-amine is a halogenated aminopyridine derivative characterized by a pyridine ring substituted with a chlorine atom at position 2, a phenyl group at position 5, and an amine group at position 2. For example, substituted pyridines are pivotal intermediates in synthesizing bioactive molecules, such as kinase inhibitors and insecticides . The chlorine and phenyl substituents likely enhance its lipophilicity and steric bulk, influencing reactivity and binding affinity in biological systems.

Properties

IUPAC Name |

2-chloro-5-phenylpyridin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2/c12-11-10(13)6-9(7-14-11)8-4-2-1-3-5-8/h1-7H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUOVFLZQUOSURJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(N=C2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-phenylpyridin-3-amine typically involves the chlorination of 5-phenylpyridin-3-amine. One common method is the reaction of 5-phenylpyridin-3-amine with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the substitution of the amino group with a chlorine atom .

Industrial Production Methods

Industrial production methods for 2-Chloro-5-phenylpyridin-3-amine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the chlorination process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-phenylpyridin-3-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide (H2O2).

Reduction Reactions: Reduction of the compound can lead to the formation of 5-phenylpyridin-3-amine.

Common Reagents and Conditions

Substitution: Nucleophilic substitution reactions typically use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used in solvents like acetonitrile.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like ether or ethanol.

Major Products Formed

Substitution: Products depend on the nucleophile used, such as 2-amino-5-phenylpyridin-3-amine when using an amine nucleophile.

Oxidation: Formation of 2-chloro-5-phenylpyridin-3-amine N-oxide.

Reduction: Formation of 5-phenylpyridin-3-amine.

Scientific Research Applications

2-Chloro-5-phenylpyridin-3-amine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-phenylpyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 2-Chloro-5-phenylpyridin-3-amine, highlighting substituent variations and their implications:

Electronic and Steric Effects

- Halogen Substituents : Chlorine at position 2 (as in the target compound) deactivates the pyridine ring via electron withdrawal, reducing electrophilic substitution reactivity. Iodine or fluorine at position 5 introduces distinct electronic effects: iodine’s polarizability supports halogen bonding in crystal engineering , while fluorine enhances metabolic stability in drug candidates .

- Phenyl vs. Trifluoromethyl : The phenyl group in 2-Chloro-5-phenylpyridin-3-amine provides π-π stacking interactions in biological targets, whereas trifluoromethyl groups (e.g., in CAS 79614-93-0) improve membrane permeability due to increased lipophilicity .

Research Findings and Trends

- Crystallography : 3-Chloropyridin-2-amine forms centrosymmetric dimers via N–H⋯N hydrogen bonds, with additional Cl⋯Cl interactions stabilizing its crystal lattice . Similar packing motifs are expected in 2-Chloro-5-phenylpyridin-3-amine.

- Structure-Activity Relationships (SAR) : Substitution at position 5 significantly impacts bioactivity. For example, fluorinated analogs show improved pharmacokinetics over chlorinated ones due to reduced oxidative metabolism .

Q & A

Q. How can researchers optimize the synthesis of 2-Chloro-5-phenylpyridin-3-amine to achieve high yield and purity?

Methodological Answer:

- Catalyst Systems : Palladium-catalyzed amination (e.g., Pd(OAc)₂ with Xantphos) efficiently displaces the chloro group. Sodium tert-butoxide as a base improves nucleophilic attack efficiency .

- Solvent Selection : Dioxane or toluene enhances reaction homogeneity and stabilizes intermediates, reducing byproduct formation .

- Temperature Control : Gradual heating (e.g., 80°C → 110°C) minimizes decomposition during cyclization. Post-reaction recrystallization in dichloromethane/hexane mixtures achieves >95% purity .

Q. What analytical techniques are critical for characterizing 2-Chloro-5-phenylpyridin-3-amine’s structural integrity?

Methodological Answer:

- X-ray Crystallography : Resolves intermolecular interactions (e.g., N–H⋯N hydrogen bonds at 2.89 Å) and confirms regiochemistry .

- Multinuclear NMR : ¹H NMR identifies aromatic protons (δ 6.6–8.0 ppm), while ¹³C NMR distinguishes chlorine-substituted carbons (δ 120–140 ppm) .

- Elemental Analysis : Validates stoichiometry (e.g., C: 46.47%, N: 21.85% for C₅H₅ClN₂) .

Advanced Research Questions

Q. What mechanistic insights explain the chloro group’s reactivity in cross-coupling reactions?

Methodological Answer: The chloro group acts as a leaving site in palladium-catalyzed reactions. Key steps:

- Oxidative Addition : Pd⁰ inserts into the C–Cl bond, forming a PdII intermediate .

- Transmetalation : Amine nucleophiles (e.g., arylboronic acids) transfer to PdII, facilitated by ligands like Xantphos .

- Reductive Elimination : PdII releases the coupled product, regenerating Pd⁰. Computational studies (DFT) model activation barriers (e.g., ΔG‡ ≈ 25 kcal/mol for aryl-amine coupling) .

Q. How can solvent polarity influence regioselective functionalization of 2-Chloro-5-phenylpyridin-3-amine?

Methodological Answer:

- Polar Aprotic Solvents (e.g., DMF): Stabilize charged intermediates, favoring C5 functionalization due to electron-withdrawing effects from the phenyl group .

- Nonpolar Solvents (e.g., toluene): Promote C3 substitution via radical pathways under light irradiation. GC-MS monitors product distributions .

Q. What computational strategies predict the vibrational and electronic properties of 2-Chloro-5-phenylpyridin-3-amine?

Methodological Answer:

- DFT Calculations : B3-LYP/6-31G(d) with scaling factors (0.95–0.98) correlates harmonic frequencies with experimental IR peaks (e.g., N–H stretch at 3350 cm⁻¹) .

- Frontier Molecular Orbital Analysis : HOMO-LUMO gaps (ΔE ≈ 5.2 eV) predict electrophilic attack sites at the chloro-substituted carbon .

Q. How can researchers resolve contradictory bioactivity data for derivatives of 2-Chloro-5-phenylpyridin-3-amine?

Methodological Answer:

- Dose-Response Normalization : Use standardized assays (e.g., IC₅₀ in enzyme inhibition) to compare derivatives .

- Structural Clustering : Group compounds by substituent position (e.g., para-phenyl vs. trifluoromethyl) to isolate electronic effects .

- Meta-Analysis : Apply mixed-effects models to account for inter-study variability in cytotoxicity assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.